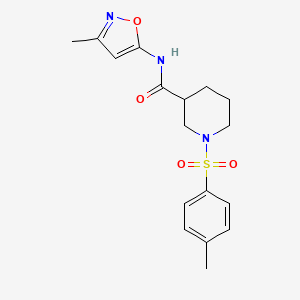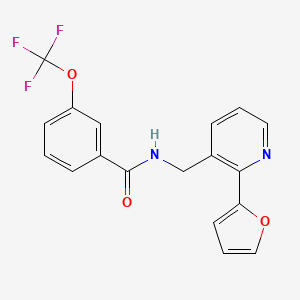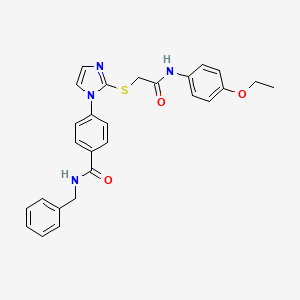![molecular formula C7H7N5O3 B2969376 3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid CAS No. 1038356-87-4](/img/structure/B2969376.png)
3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of propanoic acid, with a 1,2,4-triazole and a 1,2,4-oxadiazole ring attached to the carbon chain . Triazole and oxadiazole are heterocyclic compounds, which contain nitrogen atoms in their ring structure. These types of compounds often exhibit various biological activities.
Molecular Structure Analysis
The molecular structure of similar compounds is often confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The presence of specific functional groups can be identified by their characteristic absorption peaks in the IR spectrum .Chemical Reactions Analysis
The chemical reactions involving similar compounds often depend on the functional groups present in the molecule. For instance, the triazole ring can participate in various reactions due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their molecular structure. For instance, the presence of polar functional groups like the carboxylic acid group in propanoic acid would make the compound polar and could affect its solubility in different solvents .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds related to 3-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid have demonstrated potential antimicrobial activities. This includes the ability to act against a variety of microorganisms, making them significant in the study of new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).
Anti-Inflammatory and Analgesic Properties
Some derivatives of this compound have shown comparable anti-inflammatory activity to known drugs like indomethacin, and more analgesic effects than acetyl salicylic acid. These properties highlight their potential in the development of new anti-inflammatory and analgesic medications (Abdel-Rahman & Hussein, 2006).
Urease Inhibition
Research indicates that certain indole-based oxadiazole scaffolds related to this compound can act as potent inhibitors of the urease enzyme. This suggests their potential application in therapeutic agents targeting diseases related to urease activity (Nazir et al., 2018).
Biological Activity of Derivatives
Various derivatives of 3-((2-carboxyethyl)phenylamino)propanoic acid, which are structurally related to the compound , have shown diverse biological activities. These include antioxidant, plant growth regulating, and antimicrobial properties, highlighting the broad potential of this chemical class in various biological applications (Tumosienė et al., 2016).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been studied for their corrosion inhibition properties. Such studies are important in understanding the applications of these compounds in protecting metals against corrosion in industrial contexts (Ammal, Prajila, & Joseph, 2018).
Mécanisme D'action
Target of Action
Similar compounds with a 1,2,4-triazole structure have been shown to exhibit potent inhibitory activities against cancer cell lines .
Mode of Action
Related 1,2,4-triazole benzoic acid hybrids have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
It’s known that apoptosis, a form of programmed cell death, involves a variety of biochemical pathways, including the intrinsic and extrinsic apoptotic pathways .
Result of Action
Related compounds have been shown to exhibit cytotoxic activities against cancer cell lines, with some compounds demonstrating very weak cytotoxic effects toward normal cells .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5O3/c13-5(14)2-1-4-10-7(12-15-4)6-8-3-9-11-6/h3H,1-2H2,(H,13,14)(H,8,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIBXJOZTRZEFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)C2=NOC(=N2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-N-[2-[(2-fluorophenyl)methyl]pyrazol-3-yl]pyridine-3-carboxamide](/img/structure/B2969298.png)
![5-(cyclopentylthio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2969299.png)
![N-(4-methoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2969300.png)
![2-[(2-Hydroxyethyl)sulfanyl]-5-nitrobenzoic acid](/img/structure/B2969301.png)
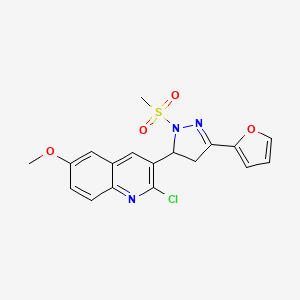
![6-Cyclopropyl-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2969305.png)
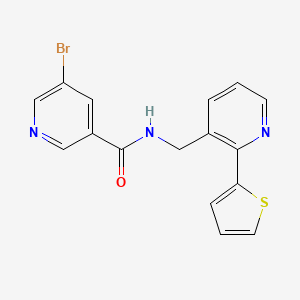
![Tert-butyl N-[3-(4-formyl-2-methylphenoxy)propyl]carbamate](/img/structure/B2969308.png)
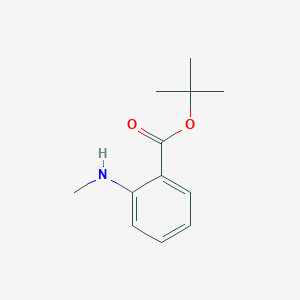
![N-(4-ethoxyphenyl)-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2969312.png)
![N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2969313.png)
